2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone
CAS No.: 379254-90-7
Cat. No.: VC2432142
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 379254-90-7 |
|---|---|
| Molecular Formula | C8H14ClNO2 |
| Molecular Weight | 191.65 g/mol |
| IUPAC Name | 2-chloro-1-(2,6-dimethylmorpholin-4-yl)ethanone |
| Standard InChI | InChI=1S/C8H14ClNO2/c1-6-4-10(8(11)3-9)5-7(2)12-6/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | SMTSEWHPTUIWBY-UHFFFAOYSA-N |
| SMILES | CC1CN(CC(O1)C)C(=O)CCl |
| Canonical SMILES | CC1CN(CC(O1)C)C(=O)CCl |
Introduction
Chemical Identity and Structural Characteristics
2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone belongs to the chemical class of chloroacetamide derivatives containing a morpholine moiety. This section examines the compound's fundamental identification parameters and structural features.
Basic Identification
The compound is precisely identified through several standardized parameters, which are essential for its proper classification in chemical databases and literature.
| Parameter | Value |
|---|---|
| CAS Number | 379254-90-7 |
| IUPAC Name | 2-chloro-1-(2,6-dimethylmorpholin-4-yl)ethanone |
| Molecular Formula | C8H14ClNO2 |
| Molecular Weight | 191.65 g/mol |
| MDL Number | MFCD03147309 |
| PubChem Compound ID | 4143920 |
| Representation Type | Value |
|---|---|
| Standard InChI | InChI=1S/C8H14ClNO2/c1-6-4-10(8(11)3-9)5-7(2)12-6/h6-7H,3-5H2,1-2H3 |
| Standard InChIKey | SMTSEWHPTUIWBY-UHFFFAOYSA-N |
| SMILES | CC1CN(CC(O1)C)C(=O)CCl |
| Canonical SMILES | CC1CN(CC(O1)C)C(=O)CCl |
These structural representations provide machine-readable formats that encode the complete molecular structure and stereochemistry of the compound.
Physical and Chemical Properties
Understanding the physical and chemical properties of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone is crucial for its proper handling, storage, and application in research settings.
Physical Characteristics
The physical characteristics of this compound determine its behavior under various conditions and influence its potential applications.
While specific physical data for 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone is limited in the available literature, some properties can be estimated based on structural analogues. For comparison, related compounds with similar structures exhibit specific physical characteristics that may provide insight into the expected properties of our target compound .
For instance, 2-Chloro-1-(2,6-difluorophenyl)ethanone, which shares the chloroacetyl functional group, has a density of approximately 1.4±0.1 g/cm³ and a boiling point of 228.3±25.0°C at 760 mmHg . While these values cannot be directly attributed to 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone, they provide a reasonable reference point for estimating its physical behavior.
Chemical Reactivity
The chemical reactivity of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone is primarily determined by its functional groups. The compound contains:
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A chloroacetyl group with an electrophilic carbon adjacent to the chlorine atom
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A tertiary amide functionality connecting to the morpholine ring
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A dimethylated morpholine ring with an oxygen heteroatom
These structural features suggest that the compound may participate in nucleophilic substitution reactions at the chloromethyl position, making it potentially useful as an alkylating agent in organic synthesis. The presence of the carbonyl group also indicates potential reactivity in condensation reactions .
Synthesis and Preparation Methods
The synthesis of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone can be inferred from the preparation methods of similar compounds, particularly other chloroacetamide derivatives containing morpholine structures.
General Synthetic Approach
Based on the synthetic pathway for the analogous compound 2-chloro-1-(morpholin-4-yl)ethanone, a similar approach can be proposed for our target compound. The synthesis would likely involve the reaction of 2,6-dimethylmorpholine with chloroacetyl chloride in the presence of a suitable base.
A generalized synthesis procedure would involve:
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Preparation of a solution of 2,6-dimethylmorpholine in anhydrous dichloromethane
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Addition of a base (triethylamine or potassium carbonate) to neutralize HCl generated during the reaction
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Dropwise addition of chloroacetyl chloride at low temperature (0-5°C)
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Allowing the reaction to proceed at room temperature
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Work-up and purification by recrystallization
This synthetic approach is based on the documented preparation of the non-methylated analogue, which involves the acylation of morpholine with chloroacetyl chloride .
Research Applications and Significance
The research applications of 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone are primarily inferred from its structural features and the known applications of related compounds.
Related Compounds and Structural Analogues
Understanding the relationships between 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone and similar compounds provides context for its properties and potential applications.
Structural Variations
Several compounds share structural similarities with 2-Chloro-1-(2,6-dimethyl-morpholin-4-yl)-ethanone:
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2-chloro-1-(morpholin-4-yl)ethanone: The non-methylated analogue, which lacks the methyl groups at the 2,6-positions of the morpholine ring .
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2-Chloro-1-(2,6-difluorophenyl)ethanone: Contains the same chloroacetyl functional group but attached to a difluorophenyl ring instead of a morpholine structure .
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2-imidazol-1-yl-5-(trifluoromethyl)aniline: While structurally distinct, this compound was listed in proximity to our target compound in chemical databases, suggesting potential research relationships .
These structural variations provide reference points for understanding how modifications to the basic scaffold might influence physical properties and biological activities.
Patent and Literature Citations
The compound has been mentioned in several research contexts:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume